

The Selectivity of Brequinar Sodium for Mammalian DHODH: A Technical Guide

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Compound of Interest

Compound Name: Brequinar Sodium

Cat. No.: B1667779

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Introduction

Brequinar sodium is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[4] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders. Brequinar's efficacy is rooted in its high selectivity for the mammalian form of this enzyme.

Mechanism of Action and Selectivity

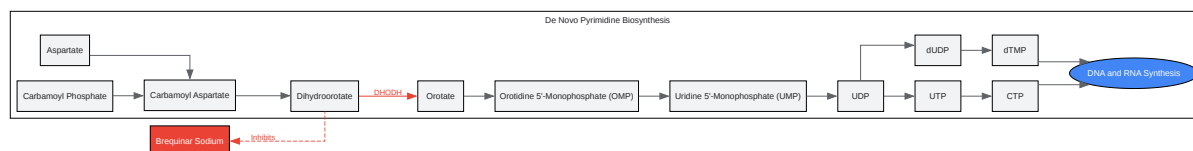
Brequinar inhibits the activity of DHODH isolated from mammalian sources but does not affect the enzyme from yeast, bacteria, or *Zymobacterium oroticum*. This selectivity is a key feature of its therapeutic potential. Human DHODH is a flavin-dependent mitochondrial enzyme. It is located on the outer surface of the inner mitochondrial membrane, where it links pyrimidine biosynthesis to the electron transport chain.

Brequinar exerts its inhibitory effect by binding to a unique site on the mammalian enzyme that is distinct from the binding sites for either the substrate (dihydroorotate) or the cofactor (ubiquinone). Kinetic studies have shown that Brequinar is a competitive inhibitor with respect

to ubiquinone and an uncompetitive inhibitor with respect to dihydroorotate. It binds within a hydrophobic tunnel that leads to the active site, which is believed to be the binding site for ubiquinone. The structural differences in this binding tunnel between mammalian and non-mammalian DHODH are responsible for Brequinar's selectivity.

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by **Brequinar Sodium**.



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Caption: Inhibition of DHODH by Brequinar in the pyrimidine biosynthesis pathway.

Quantitative Data on Brequinar's Inhibitory Activity

Brequinar is a highly potent inhibitor of human DHODH, with IC₅₀ values in the low nanomolar range. Its potency can vary across different cell lines, likely due to differences in cellular uptake and metabolism.

Target	Parameter	Value	Reference
Human DHODH	IC50	5.2 nM	
Human DHODH	IC50	~20 nM	
Human DHODH	IC50	4.5 nM	
L1210 DHODH	K _i	5-8 nM	
MOLM-13 Cells (AML)	IC50 (Cell Proliferation)	Sub-nanomolar	
Various Leukemia Cell Lines	IC50 (Cell Proliferation)	0.08 - 8.2 nM	
A-375 Cells	IC50 (Cell Proliferation)	0.59 μM	
A549 Cells	IC50 (Cell Proliferation)	4.1 μM	

Importantly, Brequinar shows minimal inhibition against a panel of over 400 kinases, highlighting its selectivity for DHODH.

Experimental Protocols

DHODH Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the IC50 of an inhibitor against recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator of DHODH activity.

Materials:

- Recombinant human DHODH protein
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
- L-dihydroorotate (DHO)

- Decylubiquinone
- 2,6-dichloroindophenol (DCIP)
- **Brequinar Sodium** stock solution (in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
- In a 96-well plate, add Brequinar at various concentrations. Include a DMSO vehicle control.
- Add the recombinant DHODH enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
- Initiate the reaction by adding the DCIP solution to each well.
- Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DHODH Inhibition Assay Workflow

Caption: Workflow for determining the IC₅₀ of a DHODH inhibitor.

Cell-Based Viability Assay

This protocol assesses the anti-proliferative effects of Brequinar on a cancer cell line.

Materials:

- Cancer cell line (e.g., MOLM-13)
- Complete culture medium
- **Brequinar Sodium**
- 96-well cell culture plate
- Cell viability reagent (e.g., MTT, WST-1)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to stabilize for 24 hours.
- Treat the cells with a range of concentrations of Brequinar for 72 hours. Include a DMSO vehicle control.
- Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength.
- Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Uridine Rescue Experiment

This experiment confirms that the observed cytotoxicity is due to DHODH inhibition.

Procedure:

- Repeat the cell-based viability assay as described above.
- In a parallel set of wells, co-treat the cells with the same concentrations of Brequinar and a fixed concentration of uridine (e.g., 100 μ M).

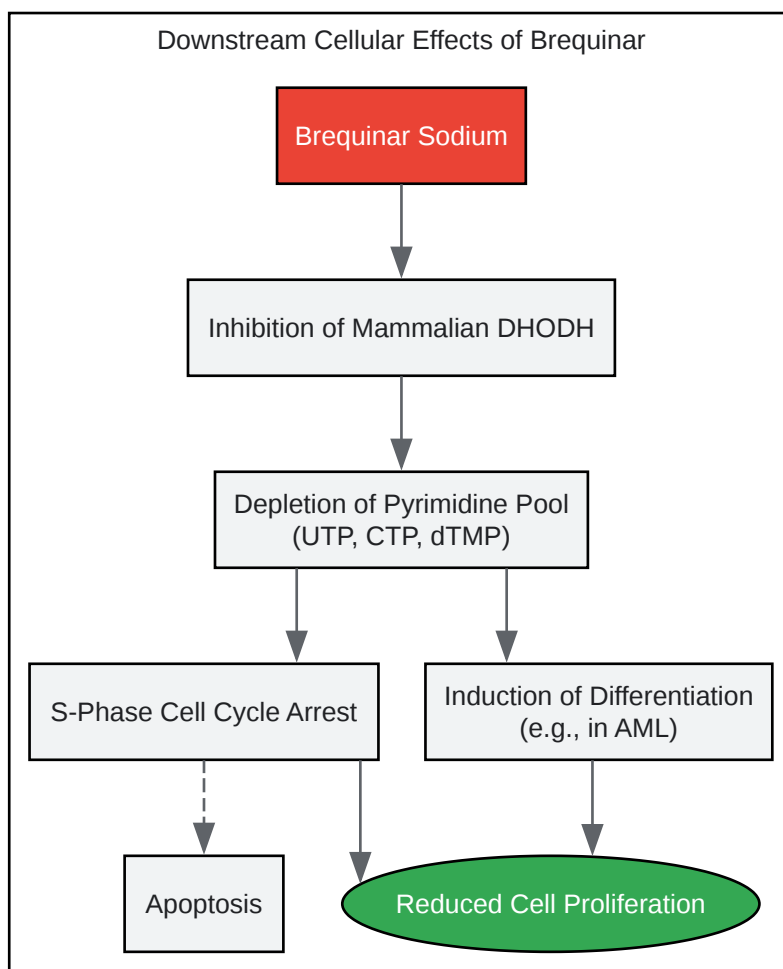
- If the cytotoxic effect of Brequinar is due to DHODH inhibition, the addition of uridine should rescue the cells by replenishing the pyrimidine pool through the salvage pathway, resulting in a rightward shift of the IC50 curve.

Downstream Cellular Effects of DHODH Inhibition

The primary consequence of DHODH inhibition by Brequinar is the depletion of the intracellular pyrimidine nucleotide pool. This has several downstream effects on rapidly proliferating cells:

- **Cell Cycle Arrest:** The lack of pyrimidines for DNA synthesis leads to an arrest in the S-phase of the cell cycle.
- **Induction of Differentiation:** In certain cancer types, such as acute myeloid leukemia (AML), DHODH inhibition can trigger cellular differentiation.
- **Apoptosis:** Prolonged pyrimidine starvation can lead to programmed cell death.
- **Other Effects:** Some studies have reported that Brequinar can inhibit protein tyrosine phosphorylation, although this is considered a secondary effect compared to its potent inhibition of DHODH.

Logical Flow of Brequinar's Cellular Impact



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